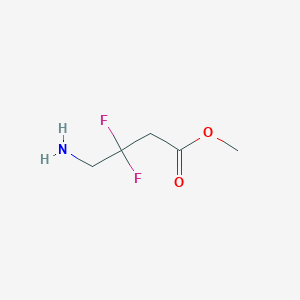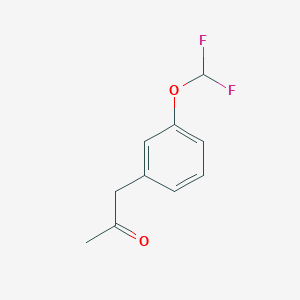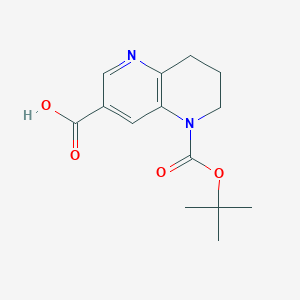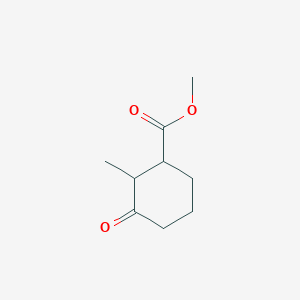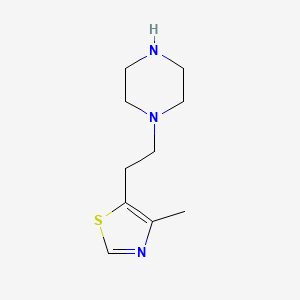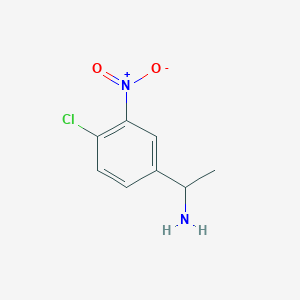
(R)-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for creating imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Another method involves the Wallach synthesis, which uses dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through the Marckwald synthesis or from amino nitriles .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The imidazole ring allows for substitution reactions where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds.
科学研究应用
Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Compounds similar to methyl 3-amino-2-(1H-imidazol-5-yl)propanoate include other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
What sets methyl 3-amino-2-(1H-imidazol-5-yl)propanoate apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways .
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10) |
InChI 键 |
ROBRYVWEQDOFPJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CN)C1=CN=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


